molecular formula C11H9NO3S2 B241578 N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide

N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide

Cat. No. B241578
M. Wt: 267.3 g/mol
InChI Key: XPVNTJXPHZXDBL-CMDGGOBGSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide, also known as OTS964, is a small molecule inhibitor of the serine/threonine kinase, TOPK (T-lymphokine-activated killer cell-originated protein kinase). It was first identified in 2012 and has since been studied for its potential in cancer treatment.

Mechanism of Action

While N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide is known to inhibit TOPK, the exact mechanism of action is not fully understood. Future research could focus on elucidating the molecular mechanisms underlying its anti-cancer effects.
In conclusion, N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide is a small molecule inhibitor of TOPK that has shown promising results in preclinical studies for its potential in cancer treatment. Future research could focus on combination therapy, drug delivery, clinical trials, and elucidating its mechanism of action.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide in lab experiments is its specificity for TOPK. This allows for targeted inhibition of TOPK without affecting other proteins or pathways. However, one limitation is that the synthesis method for N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide is proprietary, which may limit its availability and use in research.

Future Directions

1. Combination therapy: N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide has been shown to sensitize cancer cells to radiation therapy and chemotherapy. Future research could focus on combining N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide with other treatments to enhance its anti-cancer effects.
2. Drug delivery: N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide is a small molecule inhibitor, which may limit its ability to penetrate tumor tissue. Future research could focus on developing drug delivery methods to enhance the efficacy of N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide.
3. Clinical trials: N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide has shown promising results in preclinical studies. Future research could focus on conducting clinical trials to evaluate its safety and efficacy in humans.
4.

Synthesis Methods

N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide can be synthesized through a multi-step process involving the reaction of various chemical compounds. The exact details of the synthesis method are proprietary and not publicly available.

Scientific Research Applications

N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide has been studied for its potential as an anti-cancer agent. It has been shown to inhibit the growth of various cancer cell lines in vitro and in vivo, including breast, lung, and colon cancer. It has also been shown to sensitize cancer cells to other treatments, such as radiation therapy and chemotherapy.

properties

Product Name

N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide

Molecular Formula

C11H9NO3S2

Molecular Weight

267.3 g/mol

IUPAC Name

N-[(E)-(6-oxocyclohexa-2,4-dien-1-ylidene)methyl]thiophene-2-sulfonamide

InChI

InChI=1S/C11H9NO3S2/c13-10-5-2-1-4-9(10)8-12-17(14,15)11-6-3-7-16-11/h1-8,12H/b9-8+

InChI Key

XPVNTJXPHZXDBL-CMDGGOBGSA-N

Isomeric SMILES

C1=C/C(=C\NS(=O)(=O)C2=CC=CS2)/C(=O)C=C1

SMILES

C1=CC(=CNS(=O)(=O)C2=CC=CS2)C(=O)C=C1

Canonical SMILES

C1=CC(=CNS(=O)(=O)C2=CC=CS2)C(=O)C=C1

Origin of Product

United States

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